molecular formula C6H11NO2 B14783385 4-Hydroxypiperidine-4-carbaldehyde

4-Hydroxypiperidine-4-carbaldehyde

Cat. No.: B14783385
M. Wt: 129.16 g/mol
InChI Key: BUDDANBUUJALFW-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carbaldehyde is an organic compound with the molecular formula C6H11NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-4-carbaldehyde typically involves the oxidation of 4-hydroxypiperidine. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to achieve the desired aldehyde functionality .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic oxidation processes using metal catalysts and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acid chlorides, and bases like sodium hydroxide (NaOH).

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or signaling pathways involved in disease processes. For example, certain derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death . The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

IUPAC Name

4-hydroxypiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-6(9)1-3-7-4-2-6/h5,7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDDANBUUJALFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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